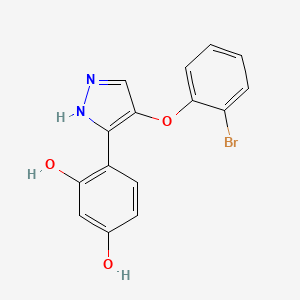

4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol

Description

Properties

IUPAC Name |

4-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3/c16-11-3-1-2-4-13(11)21-14-8-17-18-15(14)10-6-5-9(19)7-12(10)20/h1-8,19-20H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEQMVJNNJTSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Synthesis of 2-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

Formation of 2-bromophenoxy pyrazole: The 2-bromophenol is reacted with hydrazine to form the pyrazole ring.

Coupling with benzene-1,3-diol: The final step involves coupling the 2-bromophenoxy pyrazole with benzene-1,3-diol under suitable conditions, such as using a base like potassium carbonate in a polar solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxy group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of phenoxy derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenoxy group and the pyrazole ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Substituent Comparison

- Key Differences: The 2-bromophenoxy group in the target compound contrasts with electron-donating (methoxy in ) or neutral (phenoxy in ) substituents. Bromine’s electronegativity may reduce pyrazole ring electron density, influencing reactivity and binding to biological targets.

Table 2: Antimicrobial and Receptor-Binding Activities

- Antimicrobial Potential: Azo-diol compounds () show strong Gram-positive antibacterial activity. The target compound’s bromine atom could improve lipid bilayer penetration, similar to halogenated antimicrobials.

- Receptor Interactions: Indazol derivatives () highlight the importance of substituent bulk for receptor binding. The bromophenoxy group’s steric profile may favor interactions with hydrophobic binding pockets.

- Fluorescence : Unlike thiadiazole-diols (), the target compound lacks a conjugated heterocycle, likely precluding pH-sensitive fluorescence.

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties

- Lipophilicity : The bromine atom increases molecular weight and LogP compared to hydroxyl- or methoxy-substituted analogues (), suggesting improved membrane permeability but reduced aqueous solubility.

- Metabolic Stability : Fluorinated pyrazoles () exhibit enhanced stability due to C-F bond strength. Bromine’s larger atomic radius may lead to slower metabolic clearance.

Biological Activity

4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound featuring a bromophenoxy group attached to a pyrazole ring, which is further connected to a benzene ring with hydroxyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal domains.

The molecular formula of this compound is C16H13BrN2O3, with a molecular weight of 361.19 g/mol. The compound exhibits various physical properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C16H13BrN2O3 |

| Molecular Weight | 361.19 g/mol |

| Density | 1.6±0.1 g/cm³ |

| Boiling Point | 539.7±50.0 °C at 760 mmHg |

| LogP | 4.05 |

The biological activity of this compound is primarily attributed to its structural features, including the bromophenoxy group and the pyrazole ring, which may enhance binding affinity to specific molecular targets such as enzymes or receptors involved in disease pathways. The presence of hydroxyl groups can also contribute to its reactivity and interaction with biological systems.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant antibacterial properties. In vitro studies have demonstrated that the compound shows activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the bromophenoxy substitution may play a critical role in enhancing antibacterial efficacy.

Study on Antimicrobial Properties

A study evaluated various pyrazole derivatives for their antimicrobial properties, revealing that halogen substituents significantly enhance bioactivity . The incorporation of the bromophenoxy group in the structure of this compound may contribute similarly to its observed antimicrobial effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship of compounds within this class has been extensively studied. Modifications to the pyrazole ring and substituents on the benzene moiety have been shown to influence biological activity markedly. For instance, variations in electron-withdrawing and electron-donating groups can modulate antibacterial potency.

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic routes for 4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol?

- Structural Analysis : The compound contains a pyrazole ring substituted with a 2-bromophenoxy group and dihydroxybenzene moieties. These groups confer potential hydrogen-bonding interactions and electronic effects critical for biological activity .

- Synthesis : Multi-step protocols are typically employed, starting with nucleophilic substitution between 2-bromophenol and a pyrazole precursor, followed by cyclization and hydroxylation. Reaction conditions (e.g., solvent polarity, pH) must be optimized to avoid side products like over-brominated derivatives .

Q. How is the purity and identity of this compound validated in synthetic workflows?

- Methodology :

- Chromatography : HPLC or GC-MS with a C18 column and gradient elution (e.g., water:acetonitrile) to assess purity (>95% threshold).

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and FT-IR for hydroxyl stretches (~3200–3400 cm) .

Q. What are the recommended crystallization techniques for structural elucidation?

- Approach : Slow evaporation from ethanol/water mixtures at 4°C yields single crystals suitable for X-ray diffraction. Crystal packing analysis reveals intermolecular hydrogen bonds between hydroxyl groups and pyrazole N-atoms, stabilizing the lattice .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Protocol :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 or kinase enzymes) to simulate binding affinities. The bromophenoxy group may occupy hydrophobic pockets, while dihydroxybenzene forms hydrogen bonds with catalytic residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How to resolve contradictions in spectral data during characterization?

- Case Study : Discrepancies in H NMR splitting patterns may arise from dynamic proton exchange in hydroxyl groups. Use deuterated DMSO to suppress exchange broadening or perform variable-temperature NMR to confirm assignment .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., [M+H] calculated for CHBrNO: 365.05 g/mol) .

Q. What strategies mitigate low yields in multi-step synthesis?

- Optimization :

- Step 1 : Replace traditional heating with microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min vs. 6 hours conventionally) .

- Step 2 : Introduce scavenger resins (e.g., polymer-bound carbonate) to remove excess bromophenol intermediates .

Key Challenges and Solutions

- Challenge : Instability of dihydroxybenzene under acidic conditions.

- Solution : Use protective groups (e.g., acetyl) during synthesis, followed by deprotection with NH/MeOH .

- Challenge : Ambiguity in biological activity due to structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.